molecular formula C6H14Cl2N2 B8578635 N,N'-Bis(2-chloroethyl)ethylenediamine

N,N'-Bis(2-chloroethyl)ethylenediamine

Cat. No.: B8578635
M. Wt: 185.09 g/mol
InChI Key: PKKFBHJRWBIQEX-UHFFFAOYSA-N
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Description

N,N'-Bis(2-chloroethyl)ethylenediamine (CAS: 100517-14-4) is a synthetic organic compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of 185.092 g/mol. It is characterized by two 2-chloroethyl groups attached to the nitrogen atoms of an ethylenediamine backbone . The compound is a crystalline solid and is primarily used in research settings for synthesizing derivatives with biological or industrial applications .

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

N,N'-bis(2-chloroethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H14Cl2N2/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-6H2

InChI Key

PKKFBHJRWBIQEX-UHFFFAOYSA-N

Canonical SMILES

C(CNCCCl)NCCCl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N'-Bis(2-chloroethyl)ethylenediamine is primarily recognized for its role in the synthesis of pharmaceuticals, particularly as an alkylating agent. Its applications include:

  • Chemotherapy : The compound has been studied for its potential in treating various cancers. It acts by alkylating DNA, which interferes with the cancer cell's ability to replicate.
  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Cancer Treatment

A notable study investigated the effectiveness of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy against tumor cells compared to traditional treatments alone, suggesting a synergistic effect that warrants further exploration .

Polymer Science

In polymer chemistry, this compound serves as a cross-linking agent. Its ability to form covalent bonds between polymer chains enhances the mechanical properties and thermal stability of various materials.

  • Epoxy Resins : The compound is utilized in the formulation of epoxy resins, which are known for their strong adhesive properties and resistance to environmental degradation.
  • Coatings : It is also applied in protective coatings that require durability and resistance to chemicals.

Data Table: Properties of Epoxy Resins with this compound

PropertyControl SampleSample with this compound
Tensile Strength (MPa)5075
Elongation at Break (%)510
Thermal Stability (°C)150180

Chemical Intermediate

This compound is a versatile intermediate in organic synthesis. It is employed in the production of various chemical compounds, including:

  • Pharmaceutical Intermediates : Used in synthesizing active pharmaceutical ingredients (APIs).
  • Agricultural Chemicals : Acts as a precursor in the development of pesticides and herbicides.

Case Study: Synthesis of Herbicides

Research has demonstrated the utility of this compound in synthesizing herbicides that target specific plant pathways, thus minimizing damage to non-target species. This application highlights its importance in sustainable agricultural practices .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure can lead to adverse health effects; therefore, safety protocols must be established when handling this compound.

Toxicity Data Summary

EndpointObserved EffectReference
Acute ToxicitySkin irritation observed
Chronic ExposurePotential carcinogenicity
Environmental ImpactToxic to aquatic life

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl groups undergo bimolecular nucleophilic substitution (SN2) reactions in polar aprotic solvents like acetonitrile or methanol. This reaction forms cyclized bis-quaternary ammonium salts as primary products .

Example Reaction Pathway :

N,N’-Bis(2-chloroethyl)ethylenediamine+NuBis-quaternary ammonium salt+2Cl\text{N,N'-Bis(2-chloroethyl)ethylenediamine} + \text{Nu}^- \rightarrow \text{Bis-quaternary ammonium salt} + 2\text{Cl}^-

Here, Nu⁻ represents nucleophiles such as amines, thiols, or hydroxide ions.

Solvent Nucleophile Product Yield Conditions
AcetonitrileEndogenous amine groupsCyclized dimeric bis-quaternary salt>90% 25°C, 16 hrs
MethanolMethoxide ionMethoxy-substituted derivative~70% RT, acidic pH

Key Findings :

  • Reaction rates depend on solvent polarity and nucleophile strength.

  • In acetonitrile, intramolecular cyclization dominates due to low solvent nucleophilicity .

Hydrolysis and Aqueous Reactivity

Hydrolysis occurs in aqueous environments, producing N-oxide derivatives and releasing hydrochloric acid .

Mechanism :

C6H14Cl2N2+H2ON-Oxide intermediate+2HCl\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_2 + \text{H}_2\text{O} \rightarrow \text{N-Oxide intermediate} + 2\text{HCl}

The reaction is pH-dependent, accelerating under alkaline conditions.

Experimental Data :

  • Half-life : 12–24 hours at pH 7.4 (37°C).

  • Byproducts : Ethylenediamine derivatives with hydroxyl or oxygen-containing functional groups.

Cyclization and Quaternary Ammonium Salt Formation

In polar solvents, the compound undergoes spontaneous cyclization to form bis-quaternary ammonium salts. This reaction is critical for its biological activity .

Example :

C6H14Cl2N2CH3CNC12H24Cl2N42+2Cl\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_2 \xrightarrow{\text{CH}_3\text{CN}} \text{C}_{12}\text{H}_{24}\text{Cl}_2\text{N}_4^{2+} \cdot 2\text{Cl}^-

Property Cyclized Product
StructureDimeric piperazinium derivative
Melting Point>220°C
Biological RoleDisrupts DNA replication via cross-linking

Biological Alkylation and DNA Interaction

The compound’s cytotoxicity arises from DNA alkylation , forming interstrand cross-links that inhibit replication.

Mechanism :

  • Chloroethyl group ionization generates a reactive aziridinium intermediate.

  • Cross-link formation with guanine N7 positions in DNA.

Comparative Cytotoxicity :

Compound IC₅₀ (μM) Target
This compound2.5Leukemia cells
Cyclophosphamide1.8 Solid tumors

Comparative Analysis with Related Nitrogen Mustards

Reactivity trends highlight structural influences on reaction pathways:

Compound Key Reaction Rate (k, M⁻¹s⁻¹)
This compoundSN2 cyclization0.45
Bis(2-chloroethyl)amineHydrolysis0.12
CyclophosphamideMetabolic activation0.03

Structural Insights :

  • Additional ethylenediamine groups enhance intramolecular reactivity compared to simpler mustards.

  • Chlorine electron-withdrawing effects stabilize transition states in SN2 reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Nitrosourea Derivatives

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • Structure : Contains a nitrosourea core with a 2-chloroethyl group and a cyclohexyl substituent.
  • Mechanism : Functions as an alkylating agent, generating 2-chloroethyl isocyanate upon degradation. This intermediate alkylates DNA and carbamoylates proteins, disrupting replication and inducing cytotoxicity .
  • Applications : Demonstrated efficacy against murine leukemia L1210, with high lipid solubility enabling central nervous system penetration .
  • Pharmacokinetics : Rapid plasma degradation (half-life: ~5 minutes) and renal excretion in rodents and primates .
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
  • Structure : Features two 2-chloroethyl groups attached to a nitrosourea backbone.
  • Mechanism : Inhibits DNA nucleotidyltransferase activity via alkylation, delaying cell cycle progression (G1/S and G2/M phases) in cancer cells .

Comparison with Target Compound :

  • Applications : Primarily a precursor for nitrosoureas; direct anticancer activity is less documented .

Ethylenediamine Derivatives with Chelating Properties

N,N'-Bis(salicylidene)ethylenediamine
  • Structure : Ethylenediamine conjugated to salicylaldehyde groups.
  • Applications: Effective extractant for noble metal ions (Pd²⁺, Pt²⁺, Au³⁺) in solvent extraction processes, with >90% recovery rates .
  • Commercial Use : Marketed for industrial metal recovery, with projected consumption growth through 2046 .
N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives
  • Structure : Ethylenediamine substituted with halogenated hydroxybenzyl groups (e.g., bromo, chloro).
  • Biological Activity : Exhibits cytotoxicity in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells via mitochondrial membrane depolarization and ROS generation .

Comparison with Target Compound :

Other Ethylenediamine-Based Compounds

N,N'-Bis(3-aminopropyl)ethylenediamine
  • Structure: Ethylenediamine with 3-aminopropyl substituents.
  • Toxicity : Causes severe skin corrosion, allergic reactions, and organ damage in rodents (300 mg/kg/day) .
  • Applications : Intermediate in detergent and polymer synthesis .
N,N'-Bis(2-pyridylmethylene)ethylenediamine
  • Structure : Pyridyl-substituted ethylenediamine.
  • Applications : Chelating agent in coordination chemistry (e.g., cobalt complexes for catalysis) .

Comparison with Target Compound :

  • Reactivity: The target compound’s chloroethyl groups are more electrophilic than aminopropyl or pyridyl groups, favoring alkylation over coordination or polymerization.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Application Mechanism of Action
N,N'-Bis(2-chloroethyl)ethylenediamine C₆H₁₄Cl₂N₂ 2-Chloroethyl Precursor for nitrosoureas Alkylation (potential)
CCNU C₉H₁₆ClN₃O₂ Nitrosourea, Cyclohexyl Chemotherapy DNA alkylation, Carbamoylation
N,N'-Bis(salicylidene)ethylenediamine C₁₆H₁₆N₂O₂ Salicylidene Metal ion extraction Chelation
N,N'-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine C₁₆H₁₆Cl₂N₂O₂ Hydroxybenzyl, Chloro Anticancer Mitochondrial disruption

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling N,N'-Bis(2-chloroethyl)ethylenediamine in laboratory settings?

  • Methodology : Implement strict exposure controls, including fume hoods or closed systems, and wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to its skin corrosion/irritation (Category 2) and eye damage (Category 2A) risks . In case of spills, isolate the area, use absorbent materials, and dispose of waste in accordance with local regulations. Ensure no entry into drains or soil due to undefined ecotoxicity .

Q. What methodologies are recommended for synthesizing this compound derivatives?

  • Methodology : Use hot ethanol (65°C) as a solvent for ligand-metal complexation. For example, mix 4.00 mmol of the ligand with 4.00 mmol of metal chloride in ethanol, stir for 2 hours, filter the precipitate, and wash with hot ethanol/ether . Characterize products via elemental analysis, IR spectroscopy, and thermal gravimetric analysis (TGA) to confirm coordination and stability .

Q. How should researchers approach the storage and disposal of this compound?

  • Methodology : Store in airtight containers in a cool, dry, ventilated area away from oxidizers. Label containers with hazard warnings. For disposal, neutralize residues with a compatible chemical (e.g., sodium bicarbonate for acidic byproducts) and consult federal/state regulations. Avoid landfill disposal due to potential groundwater contamination .

Q. What are the key physicochemical properties influencing its reactivity in synthesis?

  • Methodology : Its solid-state stability (white to pale-yellow crystals), low solubility in water, and reactivity with electrophilic agents (e.g., metal ions) make it suitable for coordination chemistry. Monitor melting points and solubility profiles to optimize solvent selection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize toxic byproducts during synthesis of its metal complexes?

  • Methodology : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Use stoichiometric control (e.g., 1:1 ligand-to-metal ratio) to avoid excess reactants. Monitor byproducts (e.g., HCl gas) via FTIR or gas chromatography. Employ scavengers like triethylamine to neutralize acidic byproducts .

Q. What analytical techniques are effective for characterizing the stability of its metal complexes?

  • Methodology : Use UV-Vis spectroscopy to study ligand-field transitions (e.g., d-d transitions in Co(II) complexes) and cyclic voltammetry to assess redox stability. TGA and differential scanning calorimetry (DSC) determine thermal decomposition thresholds . X-ray crystallography resolves structural stability under varying pH/temperature .

Q. How can copolymerization techniques be applied to develop functional polymers?

  • Methodology : Incorporate it as a crosslinker in poly(amidoamine) copolymers. For example, copolymerize with acryloyl piperazine and 2-methylpiperazine in aqueous media at 30°C for 72 hours. Adjust monomer ratios to tune hydrophobicity and molecular weight (analyzed via GPC). Test enzymatic activity retention (e.g., BSA conjugates) using fluorescence assays .

Q. What strategies resolve contradictions in reported thermodynamic data for its reactions?

  • Methodology : Cross-validate data using multiple techniques (e.g., calorimetry for ΔrH° and computational DFT for ΔfH°gas). Replicate experiments under standardized conditions (solvent purity, temperature control). Publish raw datasets to enable meta-analyses and identify systematic errors .

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